4'-Demethyldehydropodophyllotoxin
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Overview
Description
Scientific Research Applications
Anticancer Agents
4’-Demethyldehydropodophyllotoxin derivatives have been studied for their potential as anticancer agents . These derivatives have shown pronounced cytotoxicity against cancer cell lines such as HeLa . The derivatives were designed by reacting aldehydes with 4’-Demethyldehydropodophyllotoxin . The cytotoxicity of these compounds was evaluated using the MTT assay .
Antineoplastic and Antiviral Candidates
Podophyllotoxins, the class of natural active substances from which 4’-Demethyldehydropodophyllotoxin is derived, have significant cytotoxicity, making them good antineoplastic and antiviral candidates . Since the 1960s, many podophyllotoxin derivatives, such as etoposide and teniposide, have been widely used in the clinic as antineoplastic agents .
DNA Topoisomerase II Inhibitors
4’-Demethyldehydropodophyllotoxin derivatives have been found to exhibit strong antitumor activity as potent inhibitors of DNA topoisomerase II . One such derivative, GL331, is currently in clinical trials .
Synthesis of Novel Anticancer Derivatives
Researchers have been working on optimizing the chemical transformation of podophyllotoxin to obtain novel anticancer derivatives with stronger activity and less toxicity . A few derivatives with nitrogen substitution at the C-4 position have been synthesized .
Structural Modifications for Improved Activity
Structural modifications of podophyllotoxins have been performed to afford a variety of derivatives, which offered optimized anti-tumor activity . It was noteworthy that etoposide, a derivative of podophyllotoxin, could prevent cytokine storm caused by the recent SARS-CoV-2 viral infection .
Treatment of Snake Bites
Historically, plants containing podophyllotoxin and its analogues have been used as folk medicines for the treatment of snake bites .
Mechanism of Action
Target of Action
It is known that this compound exhibits cytotoxic and antitumor activity
Mode of Action
Its cytotoxic and antitumor activities suggest that it may interfere with cellular processes such as dna replication or protein synthesis, leading to cell death
Biochemical Pathways
Given its cytotoxic and antitumor properties, it is likely that this compound impacts pathways related to cell growth and division . More research is needed to identify the exact pathways and their downstream effects.
Result of Action
4’-Demethyldehydropodophyllotoxin has been reported to exhibit cytotoxic and antitumor activity . This suggests that the compound may induce cell death in cancer cells, thereby inhibiting tumor growth.
properties
IUPAC Name |
5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,22-23H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMUNWUDCBRTKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)O)COC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Demethyldehydropodophyllotoxin |
Q & A
Q1: What are the main sources of 4'-Demethyldehydropodophyllotoxin, and what other similar compounds have been found in these plants?
A1: 4'-Demethyldehydropodophyllotoxin has been isolated from Dysosma pleiantha . This plant also contains other lignans such as podophyllotoxin, dehydropodophyllotoxin, 4'-demethylpodophyllotoxin, podophyllotoxone, and isopicropodophyllone . Another species, Dysosma versipellis, has been found to contain similar lignans, including podophyllotoxin, dehydropodophyllotoxin, 4'-demethylpodophyllotoxin, isopicropodophyllone, isodiphyllin, and L-picropodophyllotoxin glycosides . These findings suggest that Dysosma species are a potential source of various bioactive lignans.
Q2: What is the significance of identifying 4'-Demethyldehydropodophyllotoxin in Dysosma pleiantha?
A2: The identification of 4'-Demethyldehydropodophyllotoxin in Dysosma pleiantha is significant because it was the first reported instance of this compound being isolated from this specific plant species . This discovery contributes to our understanding of the phytochemical diversity within the Dysosma genus and highlights the potential of these plants as sources of novel bioactive compounds.
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